molecular formula C22H18N2O2 B5764429 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No. B5764429
M. Wt: 342.4 g/mol
InChI Key: XBJMWQMBFTVXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as PBA or Phenylbutyrate and has been extensively studied for its therapeutic properties.

Mechanism of Action

The exact mechanism of action of PBA is not fully understood, but it is believed to work by regulating gene expression and protein folding. PBA can increase the expression of genes involved in the unfolded protein response (UPR) pathway, which helps to prevent the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This can lead to the restoration of normal protein folding and function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a potent antioxidant, and can reduce the levels of reactive oxygen species (ROS). Additionally, PBA can increase the activity of histone deacetylases (HDACs), which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBA in lab experiments is its ability to regulate gene expression and protein folding. This can be useful in studying the mechanisms of various diseases and developing potential treatments. However, one of the limitations of using PBA is its potential toxicity at high concentrations.

Future Directions

There are numerous potential future directions for research on PBA. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBA could be studied for its potential use in the treatment of viral infections. Further research could also focus on optimizing the synthesis of PBA and developing more efficient methods for its delivery.
In conclusion, N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide or PBA is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ability to regulate gene expression and protein folding makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of PBA involves the reaction between 6-methyl-2-aminobenzoxazole and 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure PBA.

Scientific Research Applications

PBA has been studied for its potential use in the treatment of various diseases such as cancer, cystic fibrosis, and neurodegenerative disorders. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In cystic fibrosis, PBA can restore the function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein. Additionally, PBA has been shown to have neuroprotective effects and can improve cognitive function in neurodegenerative diseases.

properties

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-10-11-19-20(12-15)26-22(24-19)17-8-5-9-18(14-17)23-21(25)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMWQMBFTVXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

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